molecular formula C10H13NO3 B1622222 (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid CAS No. 76647-67-1

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

Cat. No. B1622222
CAS RN: 76647-67-1
M. Wt: 195.21 g/mol
InChI Key: LDSJMFGYNFIFRK-DTWKUNHWSA-N
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Description

“(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid” is a white to off-white solid . It is also known by the synonym (2S,3R)-AHPA . The IUPAC name for this compound is (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid .


Synthesis Analysis

The synthesis of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) is a key step in preparing aminopeptidase N inhibitors . Different synthetic routes have been explored, such as amino acid protocols and organometallic methods .


Molecular Structure Analysis

The molecular weight of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid is 195.22 . The InChI code for this compound is 1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored in a refrigerator .

Scientific Research Applications

X-Ray Structure Determination

(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid, a component of Bestatin, was analyzed through X-ray crystallography to determine its stereochemistry. This research, conducted by Nakamura et al. (1976), confirmed its (2S, 3R)-configuration and proved the applicability of an experimental rule for the configuration determination of α-amino-β-hydroxy acids (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).

Synthesis Routes

Huang Yibo (2013) reviewed various synthetic routes for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, an essential intermediate in creating aminopeptidase N inhibitors. The study highlighted approaches like amino acid protocols, organometallic methods, and enzyme routes, noting the advantages of organometallic catalysis and enzyme routes for commercial application (Huang Yibo, 2013).

Facile Synthesis Techniques

Ishibuchi et al. (1992) developed a stereoselective preparation method for (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid using chiral synthons. This technique is significant for efficiently synthesizing key components of Amastatin and Bestatin (Ishibuchi, Nagatani, Ishizuka, & Kunieda, 1992).

Stereospecific Synthesis

Lee et al. (2006) reported a method for the stereospecific synthesis of (2R,3S)- and (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acids from D-glucono-δ-lactone. These acids are structural key units of KMI derivatives, inhibitors of BACE 1 and HIV protease (Lee, Kim, Lee, Seo, Yang, & Park, 2006).

Regio- and Stereo-specific Synthesis

Kato et al. (1980) synthesized threo-3-Amino-2-hydroxy-4-phenylbutanoic acid, a novel amino-acid in Bestatin, via regiospecific ring-opening of cis-2,3-epoxy-acids by ammonia. This study contributed to understanding the synthesis of amino acids contained in aminopeptidase inhibitors (Kato, Saino, Nishizawa, Takita, & Umezawa, 1980).

Quantum Computational Studies

Raajaraman, Sheela, and Muthu (2019) performed quantum computational studies on 2-Phenylbutanoic acid and its derivatives, including 2-amino-2-Phynylbutanoic acid. These studies included density functional theory calculations, spectroscopic analysis, and ligand-protein docking, contributing to understanding the molecular interactions and potential drug applications of these compounds (Raajaraman, Sheela, & Muthu, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSJMFGYNFIFRK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50974964
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid

CAS RN

59554-14-2
Record name 3-Amino-2-hydroxy-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50974964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
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(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid
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Reactant of Route 6
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Citations

For This Compound
77
Citations
Y MATSUOKA, S SATOH, T URUNO… - The Japanese Journal of …, 1988 - jstage.jst.go.jp
It has been accepted that the periaqueductal gray matter of the mid brain (PAG) and the reticular formation of the medulla oblongata in the brain stem have antinociceptive roles in the …
Number of citations: 4 www.jstage.jst.go.jp
M Hachisu, T Nakamura, H Kawashima, K Shitoh… - Life sciences, 1982 - Elsevier
The effects of nineteen AHPA derivatives were examined on morphine analgesia by tail-flick test in rats and on enkephalinase inhibition which was based on the formation of tyrosyl-…
Number of citations: 16 www.sciencedirect.com
H Nakamura, H SUDA, T TAKITA, T AOYAGI… - The Journal of …, 1976 - jstage.jst.go.jp
References 1) SUDA, H.; T. TAKITA, T. AOYAGI & H. UMEZAWA: The structure of bestatin. J. Antibiotics 29: 100.101, 1976 2) FUTAGAWA, S.; T. INUI & T. SHIBA: Nuclear magnetic …
Number of citations: 62 www.jstage.jst.go.jp
H KAYAHARA, J KURITA, I TOMIDA - 1981 - soar-ir.repo.nii.ac.jp
April 3e, 1981 The abbreviations follow IUPAC-IUB tentative rules as described in" The American Society of Biological Chemists Inc., RockvillePike, Bethesda Md." Additional …
Number of citations: 4 soar-ir.repo.nii.ac.jp
MC Chung, HK Chun, HJ Lee, YH Kho - BMB Reports, 1995 - koreascience.kr
In the course of screening for new aminopeptidase M inhibitors which were expected to be analgesic, immunopotentiating, or anti-metastatic agents, the novel synthetic substance MR-…
Number of citations: 4 koreascience.kr
R Nishizawa, T SAINO, M SUZUKI, T FUJII… - The Journal of …, 1983 - jstage.jst.go.jp
N-Acyl-a-aminoacetophenone and glyoxylic acid were allowed to react overnight in aqueous solu- tion at slight alkalinity to give Page 1 VOL. XXXVI NO. 6 THE JOURNAL OF …
Number of citations: 36 www.jstage.jst.go.jp
M Hachisu, T Nakamura, H Takahashi… - Japanese Journal of …, 1983 - Elsevier
D-Phe-AHPA, having actions of enkephalinase inhibition and enhancement of morphine analgesia, was tested to determine whether D-Phe-AHPA itself has analgesic activity. By the hot…
Number of citations: 0 www.sciencedirect.com
HJ Ha, YG Ahn, GS Lee - Tetrahedron: Asymmetry, 1999 - Elsevier
Asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate, a key component of the natural product bestatin and HIV protease inhibitors of KNI-272 and R-87366, has been …
Number of citations: 19 www.sciencedirect.com
H Suda, T TAKITA, T AOYAGI… - The Journal of …, 1976 - jstage.jst.go.jp
Sir: Bestatin is a specific inhibitor of aminopeptidase B and leucine aminopeptidase. l) It was isolated from a culture filtrate of Streptomyces olivoreticuli. Its structure was elucidated as [(…
Number of citations: 66 www.jstage.jst.go.jp
S Ishibuchi, T Nagatani, T Ishizuka… - Natural Product …, 1992 - Taylor & Francis
The title amino acids, (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoic acid (AHMHA) and (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), are stereoselectively prepared …
Number of citations: 3 www.tandfonline.com

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